Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C11H12N2O2 It is part of the imidazo[1,5-a]pyridine family, which is known for its unique chemical structure and versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate can be synthesized through a cyclo-condensation reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes. This reaction is typically assisted by magnesium nitride (Mg3N2) and occurs under mild conditions, resulting in high yields . Another method involves the use of 2-pyridyl carbonyl compounds and amines or α-amino acids, which undergo decarboxylative cyclic annulation .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyridine ring, enhancing its chemical diversity.
Scientific Research Applications
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and applications.
Imidazo[1,2-a]pyridines: These compounds have a different arrangement of nitrogen atoms in the ring, leading to distinct chemical and biological properties.
Imidazo[4,5-b]pyridines:
The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8(2)9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOVYWZGRABBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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